Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Historical Evolution of Brominated Heterocyclic Compounds in Drug Discovery
Bromination has long been a cornerstone of heterocyclic chemistry, with bromine’s electronegativity and steric bulk enhancing molecular interactions. Early bromination methods relied on hazardous reagents like bromine gas or phosphorus tribromide, limiting their applicability. A paradigm shift occurred with the development of eco-friendly methods, such as the bromide-bromate couple in aqueous media, which enables selective monobromination under mild conditions. This method, achieving yields exceeding 80% for electron-rich heterocycles, revolutionized the synthesis of brominated pyrazolo[1,5-a]pyrimidines.
The introduction of bromine at the 7-position of pyrazolo[1,5-a]pyrimidines, as seen in this compound, enhances electrophilic reactivity and hydrogen-bonding potential. Brominated analogs exhibit improved inhibition of kinases like AAK1 and FLT-3, which are implicated in cancer and neurological disorders. For instance, bromine’s presence in this compound facilitates π-stacking with kinase active sites, augmenting binding affinity. The historical progression from aggressive bromination agents to sustainable methods has thus expanded the accessibility of brominated heterocycles for drug development.
Role of Ethyl Ester Functionalization in Bioactive Molecule Design
Ethyl ester groups are widely employed to modulate the physicochemical properties of drug candidates. By increasing lipophilicity and masking polar carboxylic acids, esters improve membrane permeability and prolong systemic exposure. This compound exemplifies this strategy, where the ester moiety enhances solubility and mitigates premature hydrolysis in biological matrices. Carboxylesterases in plasma and liver microsomes selectively cleave the ester bond, releasing the active carboxylic acid derivative at target sites.
In kinase inhibitors, ethyl esters balance solubility and target engagement. For example, the ethyl ester in this compound stabilizes interactions with AAK1’s hydrophobic pocket, while its hydrolysis-resistant design ensures sustained activity. Comparative studies of homologous esters reveal that ethyl groups offer optimal hydrolytic stability in plasma, outperforming bulkier analogs. This balance between stability and bioactivation underscores the ethyl ester’s strategic value in prodrug design and targeted therapy.
The synthesis of this compound typically involves bromination of a pyrazolo[1,5-a]pyrimidine precursor followed by esterification. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the regioselective bromination at the 7-position and the integrity of the ethyl ester group. These analytical techniques ensure precise structural characterization, critical for validating synthetic routes and biological efficacy.
Properties
IUPAC Name |
ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBFJJRKDMIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the regio-controlled Sonogashira-type coupling reactions have been employed to introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Coupling Reactions: Such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base.
Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids.
Buchwald–Hartwig Coupling: Employs palladium catalysts and amines.
Major Products Formed
The major products formed from these reactions include various disubstituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
While "Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate" is closely related, the search results primarily discuss the applications of "7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester," "6-bromopyrazolo[1,5-a] pyridine-3-carboxylic acid," and pyrazolo[1,5-a]pyrimidines .
7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
This compound is widely used in various research areas :
- Pharmaceutical Development: It serves as a key intermediate in synthesizing pharmaceuticals, particularly anti-inflammatory and analgesic drugs .
- Biochemical Research: It is used to study the mechanisms of action of certain enzymes, helping researchers understand biological pathways and develop targeted therapies .
- Agricultural Chemistry: It is applied in formulating agrochemicals to enhance the effectiveness of crop protection agents and improve agricultural yields .
- Material Science: It is used in developing novel materials, particularly in creating polymers with specific properties for industrial applications .
- Analytical Chemistry: It is utilized as a standard in various analytical techniques, aiding in the accurate quantification of related compounds in complex mixtures .
6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid
This compound is widely used as an important chemical or pharmaceutical intermediate for synthesizing active drug molecules for treating various diseases, such as drugs for treating Alzheimer's disease, neurological disorders, cancers and the like .
Pyrazolo[1,5-a]pyrimidines
Mechanism of Action
The mechanism of action of ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 7-Position
The 7-position of pyrazolo[1,5-a]pyrimidine-3-carboxylates is a critical site for modulating electronic, steric, and biological properties. Key comparisons include:
Table 1: Substituent Effects at the 7-Position
Key Observations :
- Bromine’s size and electronegativity may confer distinct reactivity in cross-coupling reactions .
- Aryl Substituents (e.g., 4-BrPh, m-tolyl): Influence solubility and π-π stacking interactions. The 4-bromophenyl derivative (82% yield) showed notable antiproliferative activity in cancer models .
- Methyl Groups : Ethyl 5,7-dimethyl-... exhibited conformational flexibility upon reduction, forming syn- and anti-isomers with distinct NMR profiles .
Modifications at the 3-Position (Ester vs. Amide)
The ethyl ester group at the 3-position is a common feature, but its metabolic instability has driven the exploration of amide replacements:
Table 2: Ester vs. Amide Derivatives
Key Observations :
- Ester Group : Facilitates synthetic accessibility but is prone to hydrolysis. Ethyl esters are often used as precursors for amides or carboxylic acids .
- Amide Replacements : Enhance microsomal stability and potency. For example, amide analogs of pyrazolo[1,5-a]pyrimidine-3-carboxylates showed 10-fold higher B-Raf inhibitory activity compared to esters .
Computational and Structural Insights
- Conformational Analysis : Ethyl 5,7-dimethyl-... undergoes dearomatization upon reduction, generating syn- and anti-isomers with distinct dihedral angles (e.g., syn-isomer: 5R,7S configuration) .
Biological Activity
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that allows it to interact with various molecular targets, making it a subject of interest in drug development and biological research.
The mechanism of action of this compound primarily involves its ability to bind to specific enzymes and receptors. This interaction can modulate enzymatic activity and influence various signaling pathways within cells. The compound has shown promise as an inhibitor of certain enzymes, including cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of COX-2 activity in vitro, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. Specifically, the IC50 for COX-2 inhibition was reported at approximately 0.04 μmol .
Antitumor Activity
This compound has also been investigated for its anticancer properties. The compound acts as a scaffold for developing antitumor agents by inhibiting key pathways involved in cancer cell proliferation. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including A549 and HCT116, with IC50 values indicating potent activity in the nanomolar range .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to optimize its biological activity. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance its inhibitory effects on target enzymes. For example, the introduction of electron-donating groups has been shown to improve anti-inflammatory activity and selectivity against COX enzymes .
Comparative Activity Table
| Compound | Target Enzyme | IC50 (μmol) | Reference |
|---|---|---|---|
| This compound | COX-2 | 0.04 | |
| Celecoxib | COX-2 | 0.04 | |
| Compound 18 | RUVBL1/2 | 6.0 | |
| Compound 16 | RUVBL1/2 | 8.9 |
In Vitro Studies
Recent studies have employed various bioassays to evaluate the anti-inflammatory and anticancer activities of this compound and its derivatives. In a carrageenan-induced paw edema model, compounds demonstrated significant reductions in inflammation comparable to indomethacin, a commonly used anti-inflammatory drug. The effective doses (ED50) were calculated to be around 9 μM for some derivatives .
Cellular Assays
Cell viability assays using the CellTiter-Glo Luminescent method have shown that this compound exhibits cytotoxicity against several cancer cell lines. The results indicate that this compound could serve as a lead structure for developing novel anticancer therapies .
Q & A
Q. What are the optimal reaction conditions for synthesizing ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate with high yield and purity?
- Methodological Answer : Synthesis optimization involves solvent selection, temperature control, and reaction monitoring. Evidence from ultrasonic irradiation in ethanol:water (1:1 v/v) at room temperature achieved a 95% yield, with product precipitation simplifying isolation . Key parameters include:
- Solvent System : Polar protic solvents (e.g., ethanol/water) enhance solubility of intermediates.
- Reaction Monitoring : Thin-layer chromatography (TLC) tracks progress; precipitation indicates completion.
- Purification : Recrystallization or column chromatography (e.g., EtOAc/hexanes gradients) ensures purity .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on spectral and analytical
- NMR Spectroscopy : NMR identifies aromatic protons (δ 7.6–8.6 ppm for pyrimidine protons) and ester groups (δ 4.3 ppm for –CHCH) . NMR confirms carbonyl (170–175 ppm) and quaternary carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 285 for CHBrNO) validate molecular weight .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in derivatives like ethyl 7-phenyl-5-p-tolyl analogs .
Q. What are common functionalization strategies for the bromine substituent in this compound?
- Methodological Answer : The bromine at position 7 enables diverse transformations:
- Nucleophilic Aromatic Substitution (SNAr) : React with amines (e.g., benzylamine) in DMF/KCO to introduce amino groups .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts) forms biaryl derivatives .
- Reduction : LiAlH reduces bromine to hydrogen for dehalogenated analogs .
Advanced Research Questions
Q. How does the position of the ester group (3-carboxylate) influence the compound’s bioactivity in kinase inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Ester Position : Moving the carboxylate to position 2 (e.g., ethyl 2-carboxylate analogs) reduces B-Raf kinase inhibition by 50%, attributed to steric clashes in the ATP-binding pocket .
- Ester Hydrolysis : Conversion to carboxylic acid derivatives (e.g., via NaOH/EtOH) enhances solubility but may reduce cell permeability .
Data Example: Ethyl 7-(3-trifluoromethylphenyl) analogs showed IC = 12 nM for B-Raf kinase vs. 45 nM for carboxylate-free analogs .
Q. What challenges arise in resolving stereoisomers of reduced pyrazolo[1,5-a]pyrimidine derivatives, and how are they addressed?
- Methodological Answer : Reduction of the pyrimidine ring (e.g., NaBH/EtOH) produces syn/anti diastereomers. Challenges include:
Q. How can computational methods predict the binding affinity of this compound derivatives to biological targets?
- Methodological Answer : In silico workflows include:
- Molecular Docking : Autodock Vina models interactions with kinase domains (e.g., B-Raf V600E mutant) .
- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Regression analysis links electronic descriptors (e.g., Hammett σ) to IC values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
